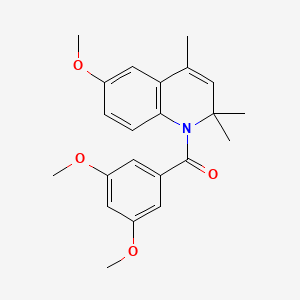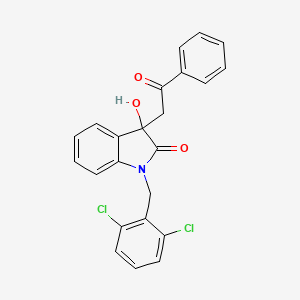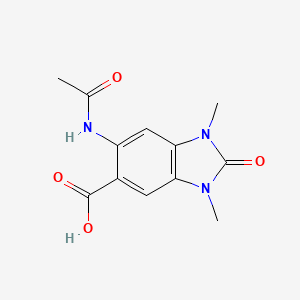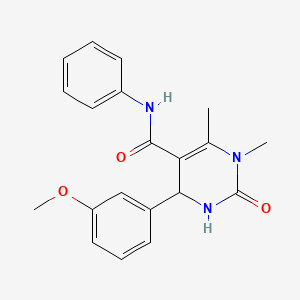![molecular formula C23H30Cl2N2O4S B11052925 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B11052925.png)
5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is a complex organic compound that features a unique combination of adamantane, sulfonamide, dichlorobenzamide, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps:
Formation of Adamantan-1-ylmethylamine: Adamantane is reacted with formaldehyde and ammonium chloride to form adamantan-1-ylmethylamine.
Sulfonamide Formation: Adamantan-1-ylmethylamine is then reacted with chlorosulfonic acid to form the corresponding sulfonamide.
Benzamide Formation: The sulfonamide is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide intermediate.
Tetrahydrofuran Attachment: Finally, the benzamide intermediate is reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions can occur at the dichlorobenzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Reduced derivatives of the dichlorobenzamide moiety.
Substitution: Substituted derivatives at the sulfonamide and benzamide moieties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly as an antiviral or anticancer agent.
Industry: Potential use in the development of advanced materials due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, potentially including enzymes and receptors, to exert its effects. The adamantane moiety may contribute to its ability to cross cell membranes, while the sulfonamide and benzamide moieties may interact with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichlorobenzamide: Similar structure but lacks the tetrahydrofuran moiety.
5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-methylbenzamide: Similar structure but has a methyl group instead of the tetrahydrofuran moiety.
Uniqueness
The presence of the tetrahydrofuran moiety in 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. This unique combination of functional groups may also contribute to its specific interactions with molecular targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H30Cl2N2O4S |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
5-(1-adamantylmethylsulfamoyl)-2,4-dichloro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H30Cl2N2O4S/c24-19-8-20(25)21(7-18(19)22(28)26-12-17-2-1-3-31-17)32(29,30)27-13-23-9-14-4-15(10-23)6-16(5-14)11-23/h7-8,14-17,27H,1-6,9-13H2,(H,26,28) |
InChI Key |
GNWVLVIVAOKUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11052846.png)
![4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11052853.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole](/img/structure/B11052860.png)

![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)

![Prop-2-en-1-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11052881.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11052896.png)

![3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11052908.png)
![5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11052923.png)
